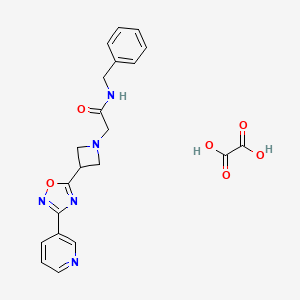

![molecular formula C7H14N2O3S B2355886 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One CAS No. 1342578-40-8](/img/structure/B2355886.png)

1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

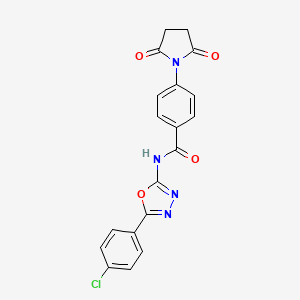

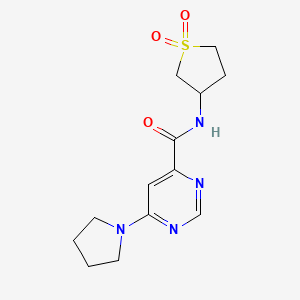

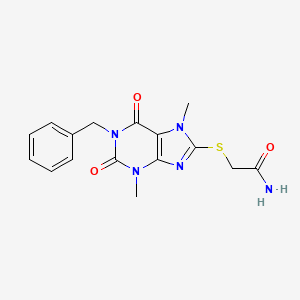

“1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One” is a chemical compound with the molecular formula C7H14N2O3S . It has an average mass of 206.263 Da . This compound is an important intermediate in synthetic organic chemistry, mainly used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of “1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One” consists of a piperazine ring attached to a methylsulfonyl group and an ethanone group . The exact three-dimensional structure would require further analysis using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 464.6±45.0 °C at 760 mmHg, and a flash point of 234.8±28.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique

- PARP Inhibition : Compounds similar to 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One have been investigated for their potential as PARP inhibitors. PARP (poly(ADP-ribose) polymerase) inhibitors play a crucial role in cancer therapy, especially in treating BRCA-mutated cancers. Research has shown that certain derivatives of this compound exhibit PARP inhibitory activity .

- Impurity Characterization : Researchers analyze impurities in pharmaceuticals to ensure product safety and efficacy. 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One may appear as an impurity in drug formulations, and its identification is critical for quality control .

Anticancer Research

Pharmaceutical Impurity Studies

Mécanisme D'action

Target of Action

The primary target of 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One interacts with its target, PARP, leading to the inhibition of the catalytical activity of PARP1 . This interaction results in enhanced cleavage of PARP1 and increased phosphorylation of H2AX .

Biochemical Pathways

The compound’s interaction with PARP affects the DNA repair pathway. By inhibiting PARP1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA errors and eventually cell death .

Result of Action

The action of 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One leads to a loss of cell viability in human-estrogen-receptor-positive breast cancer cells . The compound exhibited moderate to significant efficacy against these cells, with an IC 50 value found to be 18 μM for a similar compound . The compound also increased CASPASE 3/7 activity, which is involved in the execution-phase of cell apoptosis .

Propriétés

IUPAC Name |

1-(4-methylsulfonylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGERBPBMMIAXAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2355803.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2355808.png)

![2-Chloro-N-methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B2355814.png)

![N-(3,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2355815.png)

![1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2355819.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2355821.png)

![4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2355823.png)